(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 151907-79-8
VCID: VC21135087
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

CAS No.: 151907-79-8

Cat. No.: VC21135087

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid - 151907-79-8

Specification

CAS No. 151907-79-8
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name (1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Standard InChI Key WOUNTSATDZJBLP-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O

Introduction

Chemical Properties and Identifiers

Nomenclature and Alternative Names

(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is known by several alternative names in scientific literature and chemical databases. These alternative names reflect different conventions for naming organic compounds while referring to the same chemical entity.

Table 1: Alternative Names for (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Alternative NameReference
(-)-(1S,4R)-N-BOC-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID
(1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid
(1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
(1S,4R)-4-(BOC-AMINO)CYCLOPENT-2-ENECARBOXYLIC ACID

Each of these names provides information about the compound's structure, with variations in how the protecting group and stereochemistry are described. The diversity of naming conventions highlights the importance of using standardized identifiers such as CAS numbers when referring to specific chemical compounds in research and commerce.

Molecular Properties

The molecular properties of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid are fundamental to understanding its behavior in chemical reactions and its potential applications. These properties include its molecular formula, molecular weight, and structural representation.

Table 2: Molecular Properties of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

PropertyValueReference
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
SMILES NotationO=C(OC(C)(C)C)N[C@H]1C=CC@HC(=O)O

The molecular formula C11H17NO4 indicates that the compound contains 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. The SMILES notation provides a string representation of the molecular structure, capturing the connectivity and stereochemistry of the atoms within the molecule. These properties are essential for researchers working with this compound in various applications.

Chemical Identifiers

Chemical identifiers play a crucial role in uniquely identifying compounds across different databases and systems. For (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid, several identifiers have been assigned to facilitate its recognition and retrieval in chemical information systems.

Table 3: Chemical Identifiers for (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Identifier TypeValueReference
Primary CAS Number151907-79-8
Alternative CAS Number108999-93-5
European Community (EC) Number634-898-6
Beilstein Reference6177418
MDL NumberMFCD00211287
UNSPSC Code12352106
Nikkaji NumberJ2.654.330D

These identifiers serve different purposes in chemical information systems. The CAS (Chemical Abstracts Service) number is perhaps the most widely used identifier, providing a unique numerical designation for the compound. The presence of an alternative CAS number (108999-93-5) suggests that the compound may have been independently registered in the CAS registry system at different times or under slightly different interpretations of its structure. The European Community (EC) number, Beilstein Reference, MDL Number, UNSPSC Code, and Nikkaji Number provide additional identifiers used in various chemical databases and classification systems.

SupplierCatalog NumberQuantityPurityPrice (if available)Reference
ReagentiaR003BJP,100mg100 mgNot specified€119.07 (excl. VAT)
ReagentiaR003BJP,250mg250 mgNot specified€130.98 (excl. VAT)
ReagentiaR003BJP,1g1 gNot specifiedNot specified
ReagentiaR003BJP,5g5 gNot specified€488.19 (excl. VAT)
Chem-Gold151907798Not specified98%Not specified
Sigma-Aldrich09781Not specifiedNot specifiedNot specified

The pricing information, where available, indicates that the cost per gram decreases with larger quantities, which is typical for specialty chemicals. Chem-Gold specifically mentions a purity of 98% for their product, indicating that the compound is available with high purity suitable for research applications . The consistent availability across multiple suppliers suggests that the compound has established value in chemical research and development.

Structural Considerations

Stereochemistry

The stereochemistry of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is a critical aspect of its identity and potential applications. The (1S,4R) designation indicates the specific spatial arrangement of the carboxylic acid and Boc-protected amino groups around the cyclopentene ring. This defined stereochemistry is important for several reasons.

First, the stereochemistry influences the compound's interactions with other chiral molecules, such as enzymes or receptors, which can recognize and bind preferentially to specific stereoisomers. Second, in synthetic applications, the defined stereochemistry provides a predictable spatial arrangement for further chemical transformations, allowing for stereocontrolled synthesis of more complex molecules. Third, in the context of potential biological applications, the stereochemistry can significantly impact the compound's biological activity, as different stereoisomers may exhibit different pharmacological properties.

Functional Group Reactivity

The reactivity of the functional groups in (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid determines its behavior in chemical reactions and its utility in various applications. Understanding the reactivity patterns is essential for effectively utilizing this compound in synthetic schemes.

The carboxylic acid group can undergo various transformations, including esterification, amidation, and reduction. These reactions can be used to install different functional groups or to link the compound to other molecules. The Boc-protected amino group serves as a latent nucleophile, which can be revealed by deprotection under acidic conditions. The resulting free amine can then participate in various reactions, such as amide formation, reductive amination, or nucleophilic substitution.

The cyclopentene double bond represents another site of reactivity, being susceptible to addition reactions such as hydrogenation, epoxidation, or dihydroxylation. These reactions can introduce additional functionality to the cyclopentene ring, further expanding the synthetic versatility of the compound.

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